molecular formula C10H15N3O B3136196 [4-(Pyrimidin-2-yloxy)cyclohexyl]amine CAS No. 412290-39-2

[4-(Pyrimidin-2-yloxy)cyclohexyl]amine

Cat. No.: B3136196
CAS No.: 412290-39-2
M. Wt: 193.25 g/mol
InChI Key: QODJTDVIWSPFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Pyrimidin-2-yloxy)cyclohexyl]amine: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a cyclohexylamine structure substituted with a pyrimidin-2-yloxy group, making it an interesting subject for various chemical and biological studies.

Future Directions

“[4-(Pyrimidin-2-yloxy)cyclohexyl]amine” and its derivatives show promise as potential anticancer drugs due to their inhibitory activity against PLK4 . Future research could focus on optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine typically involves the reaction of cyclohexylamine with a pyrimidin-2-yloxy derivative under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are essential for optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Pyrimidin-2-yloxy)cyclohexyl]amine can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the pyrimidin-2-yloxy group or the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Comparison with Similar Compounds

Uniqueness: What sets [4-(Pyrimidin-2-yloxy)cyclohexyl]amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a precursor for enzyme inhibitors highlights its significance in medicinal chemistry .

Properties

IUPAC Name

4-pyrimidin-2-yloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1,6-9H,2-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODJTDVIWSPFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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